![molecular formula C17H19NO4S B13716864 3-Amino-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid](/img/structure/B13716864.png)
3-Amino-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N/A” is a hypothetical chemical entity used for illustrative purposes in various scientific discussions. It does not represent a specific chemical substance but serves as a placeholder for any compound under study. This article will explore the general aspects of a compound referred to as “N/A,” including its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N/A” can be achieved through various synthetic routes depending on its chemical structure. Common methods include:
Direct Combination: Reacting elemental forms of the constituent atoms under controlled conditions.
Substitution Reactions: Replacing one functional group in a molecule with another.
Condensation Reactions: Combining two or more molecules with the elimination of a small molecule such as water.
Industrial Production Methods
Industrial production of “N/A” typically involves large-scale chemical processes such as:
Catalytic Reactions: Using catalysts to accelerate the reaction rate.
Continuous Flow Reactors: Ensuring a constant supply of reactants and removal of products.
Purification Techniques: Employing distillation, crystallization, or chromatography to obtain pure “N/A”.
化学反应分析
Types of Reactions
“N/A” undergoes various chemical reactions, including:
Oxidation: Loss of electrons, often involving oxygen or other oxidizing agents.
Reduction: Gain of electrons, typically involving reducing agents like hydrogen.
Substitution: Replacement of one atom or group in a molecule with another.
Addition: Adding atoms or groups to a molecule without removing any atoms.
Common Reagents and Conditions
Common reagents used in reactions involving “N/A” include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from reactions involving “N/A” depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of “N/A”.
科学研究应用
“N/A” finds applications in various scientific fields, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems and potential therapeutic uses.
Medicine: Investigated for its pharmacological properties and potential as a drug candidate.
Industry: Utilized in the production of materials, chemicals, and other industrial products.
作用机制
The mechanism of action of “N/A” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
属性
分子式 |
C17H19NO4S |
|---|---|
分子量 |
333.4 g/mol |
IUPAC 名称 |
3-amino-4-[2-(4-methylsulfonylphenyl)phenyl]butanoic acid |
InChI |
InChI=1S/C17H19NO4S/c1-23(21,22)15-8-6-12(7-9-15)16-5-3-2-4-13(16)10-14(18)11-17(19)20/h2-9,14H,10-11,18H2,1H3,(H,19,20) |
InChI 键 |
YNFVBQUDUXUBEW-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2CC(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


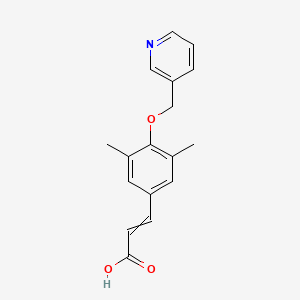
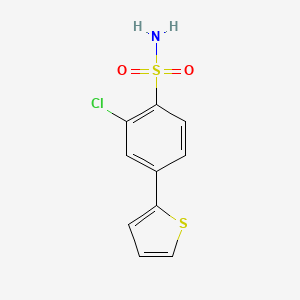
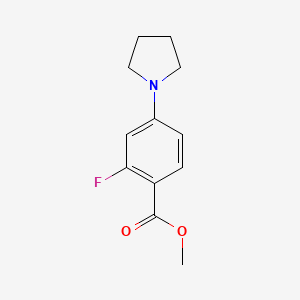
![(5E)-5-[(5-methylfuran-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13716803.png)

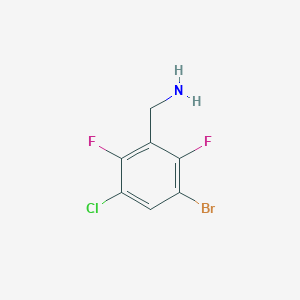

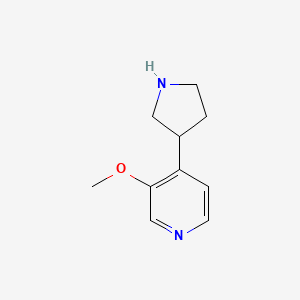


![(2S,3aR,7aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B13716841.png)
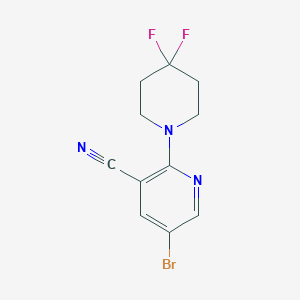
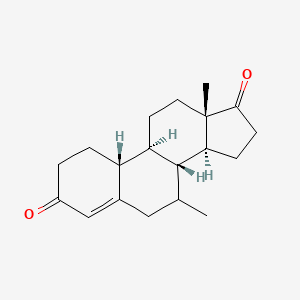
![3-Methyl-1-[1-[3-(methylsulfonyl)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13716850.png)
